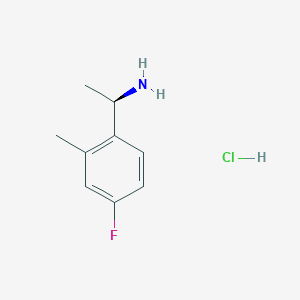

(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2126142-92-3 . It is a powder in physical form .

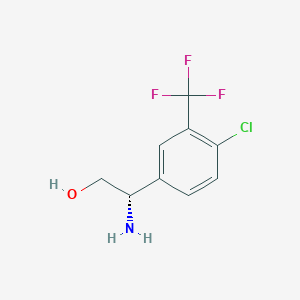

Molecular Structure Analysis

The molecular formula of this compound is C9H13ClFN . The InChI code is 1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.66 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis and Structural Characterization

Complexes and ligands with structural similarities to (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride have been synthesized and characterized to explore their potential in binding with DNA/Protein and anticancer activities. For instance, Schiff base ligands and their complexes were thoroughly characterized, demonstrating efficient binding with calf thymus DNA and bovine serum albumin, suggesting implications in medicinal chemistry and drug development (Mukhopadhyay et al., 2015).

Chiral Solvating Agents

Compounds structurally related to (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride have been utilized as chiral solvating agents for the NMR determination of the enantiomeric composition of amines and amino alcohols. This application is crucial in pharmaceutical research where the determination of enantiomeric purity is vital (Chinchilla et al., 1995).

Antimicrobial and Antifungal Activities

Novel amides synthesized from similar fluoro-substituted amines have shown promising antibacterial and antifungal activities. This research highlights the potential of fluoro-substituted compounds in developing new antimicrobial agents, which could address the rising issue of drug-resistant pathogens (Pejchal et al., 2015).

Catalysis and Chemical Synthesis

Research has also explored the use of related compounds in catalysis, demonstrating their utility in regioselective intermolecular hydroamination of alkenes and alkynes. These catalytic processes are fundamental in organic synthesis, providing efficient routes to a wide range of amines and imines crucial in drug development and materials science (Ryu et al., 2003).

Enzymatic Kinetic Resolution

Enzyme-catalyzed kinetic resolution of racemates, employing related compounds, is another significant area of research. This method is widely used in the pharmaceutical industry to produce enantiomerically pure alcohols and amines, highlighting the importance of such compounds in facilitating selective reactions (Bassut et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(1R)-1-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBXYEBMHQECPO-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Propyl(sulfamoyl)amino]methylcyclopropane](/img/structure/B2647430.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2647434.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647436.png)

![2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B2647439.png)

![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)